molecular formula C74H80F4N8O12 B1246267 (E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

Cat. No. B1246267
M. Wt: 1349.5 g/mol
InChI Key: BJAABGGGEMTGDF-GWYARAEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide, also known as (E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide, is a useful research compound. Its molecular formula is C74H80F4N8O12 and its molecular weight is 1349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

Molecular Formula

C74H80F4N8O12

Molecular Weight

1349.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/2C35H38F2N4O4.C4H4O4/c2*1-24-28(15-22-45-24)33(43)38-26-11-9-25(10-12-26)34(44)41-21-16-35(36,37)30(29-7-3-4-8-31(29)41)23-32(42)40-19-13-27(14-20-40)39-17-5-2-6-18-39;5-3(6)1-2-4(7)8/h2*3-4,7-12,15,22-23,27H,2,5-6,13-14,16-21H2,1H3,(H,38,43);1-2H,(H,5,6)(H,7,8)/b2*30-23-;2-1+

InChI Key

BJAABGGGEMTGDF-GWYARAEGSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4/C(=C/C(=O)N5CCC(CC5)N6CCCCC6)/C(CC3)(F)F.CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4/C(=C/C(=O)N5CCC(CC5)N6CCCCC6)/C(CC3)(F)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(C(=CC(=O)N4CCC(CC4)N5CCCCC5)C6=CC=CC=C63)(F)F.CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(C(=CC(=O)N4CCC(CC4)N5CCCCC5)C6=CC=CC=C63)(F)F.C(=CC(=O)O)C(=O)O

synonyms

(Z)-4'-(4,4-difluoro-5-(2-oxo-2-(4-piperidinopiperidino)ethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-methyl-3-furanilide hemifumarate
4'-(4,4-difluoro-5-(2-oxo-2-(4-piperidinopiperidino)ethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-methyl-3-furanilide
YM 218
YM-218
YM218

Origin of Product

United States

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